molecular formula C17H11BrFNO3S B305721 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

カタログ番号 B305721
分子量: 408.2 g/mol
InChIキー: VUOXZJZZIRVZAS-OVCLIPMQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as BHTD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BHTD belongs to the thiazolidinedione family, which is known for its antidiabetic and anti-inflammatory properties.

作用機序

The mechanism of action of 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, several studies have suggested that 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione exerts its pharmacological effects by modulating various signaling pathways, including PI3K/Akt, MAPK, AMPK, and NF-κB. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione also interacts with several cellular targets, such as DNA, RNA, and proteins, which may contribute to its diverse biological activities.
Biochemical and Physiological Effects:
5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione exhibits a wide range of biochemical and physiological effects, including anticancer, antidiabetic, and anti-inflammatory activities. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione induces cell cycle arrest and apoptosis in cancer cells by regulating multiple signaling pathways, such as PI3K/Akt, MAPK, and NF-κB. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione improves insulin sensitivity and glucose uptake in diabetic rats by activating the AMPK pathway and inhibiting the NF-κB pathway. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway in macrophages and adipocytes.

実験室実験の利点と制限

5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione exhibits potent anticancer, antidiabetic, and anti-inflammatory activities, which make it a promising candidate for drug development. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione also interacts with multiple signaling pathways and cellular targets, which may provide opportunities for the discovery of novel therapeutic targets.
However, 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione also has some limitations for lab experiments. It is a synthetic compound that may have limited bioavailability and pharmacokinetic properties. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione may also exhibit off-target effects or toxicity, which may limit its clinical applications.

将来の方向性

There are several future directions for the research on 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione. First, more studies are needed to elucidate the mechanism of action of 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione and its cellular targets. Second, the pharmacokinetic and pharmacodynamic properties of 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione need to be evaluated in preclinical and clinical studies. Third, the potential side effects and toxicity of 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione need to be assessed to ensure its safety for clinical use. Fourth, the structure-activity relationship of 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione needs to be investigated to optimize its pharmacological properties. Finally, the combination therapy of 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione with other anticancer, antidiabetic, or anti-inflammatory agents needs to be explored to enhance its therapeutic efficacy.

合成法

5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be synthesized by the reaction of 3-bromo-4-hydroxybenzaldehyde and 2-fluorobenzylamine in the presence of thiosemicarbazide and acetic acid. The reaction proceeds through a Schiff base intermediate, which is then cyclized to form the thiazolidinedione ring. The yield of 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.

科学的研究の応用

5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Several studies have reported that 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, such as PI3K/Akt, MAPK, and NF-κB.
In addition, 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to possess antidiabetic and anti-inflammatory properties. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione improves insulin sensitivity and glucose uptake in diabetic rats by activating the AMPK pathway and inhibiting the NF-κB pathway. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway in macrophages and adipocytes.

特性

製品名

5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

分子式

C17H11BrFNO3S

分子量

408.2 g/mol

IUPAC名

(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H11BrFNO3S/c18-12-7-10(5-6-14(12)21)8-15-16(22)20(17(23)24-15)9-11-3-1-2-4-13(11)19/h1-8,21H,9H2/b15-8+

InChIキー

VUOXZJZZIRVZAS-OVCLIPMQSA-N

異性体SMILES

C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)Br)/SC2=O)F

SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)Br)SC2=O)F

正規SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)Br)SC2=O)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。